Kallidin I;L-Bradykinin;Synthetic bradykinin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

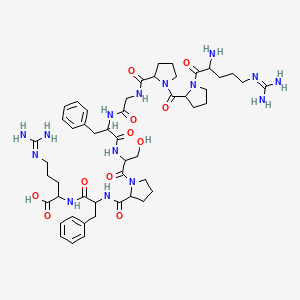

Bradykinin is a potent vasoactive peptide that plays a crucial role in various physiological processes, including inflammation, blood pressure regulation, and pain mediation. It is a member of the kallikrein-kinin system and is known for its ability to cause vasodilation, increase vascular permeability, and induce smooth muscle contraction .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bradykinin can be synthesized using solid-phase peptide synthesis (SPPS), which involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The amino acid sequence of bradykinin is Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg . The synthesis typically involves the use of Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) protecting groups to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of bradykinin involves large-scale peptide synthesis techniques, followed by purification processes such as high-performance liquid chromatography (HPLC). The crude peptide is purified using preparative HPLC, and the final product is obtained after lyophilization .

Chemical Reactions Analysis

Types of Reactions: Bradykinin undergoes various chemical reactions, including hydrolysis, oxidation, and enzymatic degradation. It is particularly susceptible to degradation by proteolytic enzymes such as angiotensin-converting enzyme (ACE), which cleaves bradykinin into inactive fragments .

Common Reagents and Conditions:

Hydrolysis: Bradykinin can be hydrolyzed by proteases such as trypsin and chymotrypsin under physiological conditions.

Oxidation: Oxidative degradation of bradykinin can occur in the presence of reactive oxygen species (ROS).

Enzymatic Degradation: ACE and other carboxypeptidases can degrade bradykinin into smaller peptides.

Major Products Formed: The major products formed from the enzymatic degradation of bradykinin include inactive peptide fragments such as des-Arg9-bradykinin .

Scientific Research Applications

Bradykinin has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry:

- Used as a model peptide in studies of peptide synthesis and purification techniques.

Biology:

- Investigated for its role in various physiological processes, including inflammation, pain, and blood pressure regulation .

Medicine:

- Studied for its potential therapeutic applications in conditions such as hereditary angioedema, hypertension, and chronic pain .

- Targeted in drug development for its role in inflammatory diseases and cardiovascular disorders .

Industry:

Mechanism of Action

Bradykinin exerts its effects primarily through the activation of bradykinin receptors, specifically the B1 and B2 receptors. These receptors are G protein-coupled receptors (GPCRs) that mediate various signaling pathways .

Molecular Targets and Pathways:

B2 Receptor Activation: Leads to the release of nitric oxide (NO), prostacyclin, and endothelium-derived hyperpolarizing factor, resulting in vasodilation and increased vascular permeability.

B1 Receptor Activation: Induced during inflammation and tissue injury, contributing to pain and inflammatory responses.

Comparison with Similar Compounds

Kallidin: Similar to bradykinin but with an additional lysine residue at the N-terminus.

Des-Arg9-Bradykinin: A degradation product of bradykinin that primarily acts on B1 receptors and is involved in inflammatory responses.

Uniqueness of Bradykinin: Bradykinin is unique in its potent vasodilatory and pro-inflammatory effects, making it a critical mediator in various physiological and pathological processes .

Properties

IUPAC Name |

2-[[2-[[1-[2-[[2-[[2-[[1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H73N15O11/c51-32(16-7-21-56-49(52)53)45(72)65-25-11-20-39(65)47(74)64-24-9-18-37(64)43(70)58-28-40(67)59-34(26-30-12-3-1-4-13-30)41(68)62-36(29-66)46(73)63-23-10-19-38(63)44(71)61-35(27-31-14-5-2-6-15-31)42(69)60-33(48(75)76)17-8-22-57-50(54)55/h1-6,12-15,32-39,66H,7-11,16-29,51H2,(H,58,70)(H,59,67)(H,60,69)(H,61,71)(H,62,68)(H,75,76)(H4,52,53,56)(H4,54,55,57) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXZGBUJJYSLZLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H73N15O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1060.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.